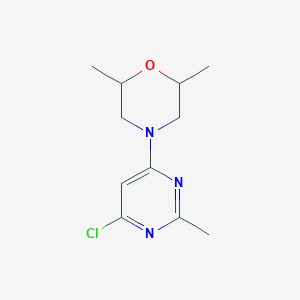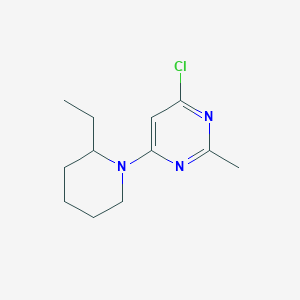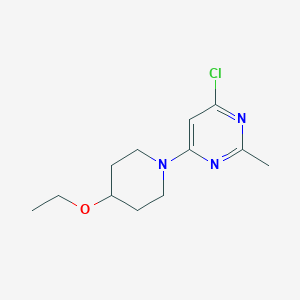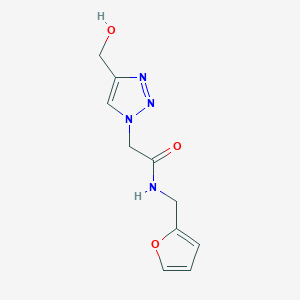
1-(3-フルオロフェニル)-5-メチル-1H-ピラゾール-3-アミン
概要
説明
The description of a chemical compound includes its IUPAC name, common names, and structural formula. This information can be found in chemical databases or scientific literature .
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is usually described in the methods section of a scientific paper .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques such as NMR, mass spectrometry, and chromatography. The results of these studies can provide information on the reactivity of the compound and its potential uses .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted using computational methods .科学的研究の応用
抗菌活性
本化合物と構造的に類似した4-アミノ-5-(3-フルオロフェニル)-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオンから誘導された化合物は、抗菌活性を示すことが報告されています . これらの化合物は、さまざまな菌株の細菌と真菌に対して試験され、いくつかの化合物がカンジダ属に対して中等度の抗真菌活性を示しました .
抗真菌活性
特に、4-メトキシフェニル部分を有する化合物は、C. アルビカンスに対して、MIC値が62.5 µg/mLと高い活性を示しました . これにより、類似の化合物が新しい抗真菌治療薬の開発に使用できる可能性が示唆されます。
細胞毒性研究
合成された化合物は、細胞株に対する影響を試験して、その毒性を調べました . 化合物の細胞毒性を理解することは、薬物開発において非常に重要であり、潜在的な副作用を予測するのに役立ちます。
分子ドッキング研究
試験した化合物の抗菌および抗真菌活性のメカニズムを解明するために、分子ドッキング研究を実施しました . これは、互いに結合して安定な複合体を形成する場合に、1つの分子の第2の分子に対する好ましい配向を予測することを含みます。
キヌレニン経路の阻害
本化合物と類似したジアリールヒドロキシルアミン骨格を持つ化合物は、キヌレニン経路を阻害することが報告されています . これは、脊椎動物におけるトリプトファンの主な分解経路であり、癌でしばしば活性化されます .
創薬
フェロセニル部分は、創薬においてますます使用されています . フェロセニル基によるフェニル環または複素環のバイオアイソスター交換は、効力および/または選択性の向上した化合物につながる可能性があります .
作用機序
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes in the body
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the nature of the targets, which are currently unknown.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine. These factors could include temperature, pH, and the presence of other compounds . .
Safety and Hazards
生化学分析
Biochemical Properties
1-(3-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, potentially leading to various biochemical effects. Additionally, 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine has been shown to bind to certain proteins, influencing their activity and stability .
Cellular Effects
The effects of 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine can bind to DNA, leading to changes in gene expression by promoting or inhibiting the binding of transcription factors .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound can exert its beneficial effects without causing toxicity .
Metabolic Pathways
1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of metabolites that can further participate in biochemical reactions. The interaction with cofactors such as NADPH is essential for the metabolic activity of 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine . Additionally, the compound can influence metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine within cells and tissues are mediated by various transporters and binding proteins . It has been shown to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of the compound within tissues is also influenced by its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine is crucial for its activity and function. It has been observed to localize within the nucleus, where it can interact with DNA and transcription factors . Additionally, 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . The targeting signals and post-translational modifications of the compound play a significant role in directing it to specific cellular compartments .
特性
IUPAC Name |
1-(3-fluorophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-5-10(12)13-14(7)9-4-2-3-8(11)6-9/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSGYDDOYGQOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467444.png)

![Methyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1467448.png)


![Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate](/img/structure/B1467455.png)
![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467456.png)


![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467459.png)
![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467460.png)

